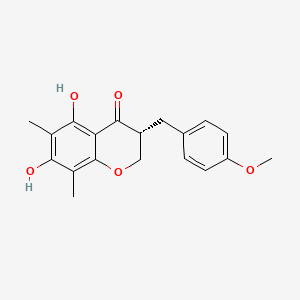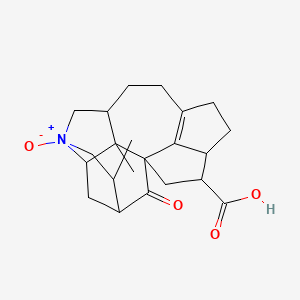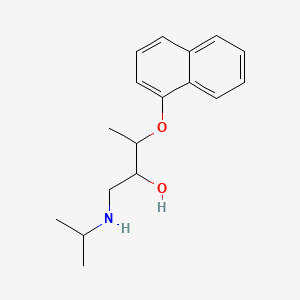
チカグレロスルホン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ticagrelor sulphone is a derivative of ticagrelor, a well-known antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome and other cardiovascular conditions
科学的研究の応用
Ticagrelor sulphone has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of sulphone groups on the pharmacological properties of antiplatelet agents.
Biology: Investigated for its potential effects on platelet aggregation and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for preventing blood clots in patients with cardiovascular conditions.
Industry: Utilized in the development of new antiplatelet drugs with improved efficacy and safety profiles
作用機序
Target of Action
Ticagrelor Sulphone primarily targets the P2Y12 receptor, a key player in platelet aggregation . This receptor plays a crucial role in the formation of blood clots, which are essential for stopping bleeding but can also lead to harmful blockages in blood vessels .
Mode of Action
Ticagrelor Sulphone interacts with its target, the P2Y12 receptor, by binding to it in a reversible manner . This is a unique characteristic as compared to other antiplatelet agents like clopidogrel and prasugrel, which bind irreversibly . By binding to the P2Y12 receptor, Ticagrelor Sulphone inhibits the action of adenosine diphosphate (ADP), a substance that stimulates platelet aggregation . This inhibition prevents platelet aggregation, thereby reducing the risk of clot formation .
Biochemical Pathways
The primary biochemical pathway affected by Ticagrelor Sulphone is the platelet activation pathway. By inhibiting the P2Y12 receptor, Ticagrelor Sulphone prevents ADP-mediated platelet aggregation . Additionally, it has been found to enhance the function of adenosine, a molecule that has anti-inflammatory and cardioprotective effects .
Pharmacokinetics
Ticagrelor Sulphone is rapidly absorbed by the body after oral administration . It exhibits inherent activity and binds reversibly to the P2Y12 receptor .
Result of Action
The molecular and cellular effects of Ticagrelor Sulphone’s action primarily involve the inhibition of platelet aggregation, leading to a reduced risk of clot formation . Additionally, it has been found to inhibit the inflammatory response, enhance the function of adenosine, and provide cardioprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ticagrelor Sulphone. For instance, it has been found to be water-soluble and hydrolytically stable . In the natural environment, Ticagrelor Sulphone is expected to partition into aquatic sediments and undergo significant degradation . .
生化学分析
Biochemical Properties
Ticagrelor sulphone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . This interaction is reversible and noncompetitive, distinguishing it from other P2Y12 inhibitors like clopidogrel and prasugrel . Additionally, ticagrelor sulphone inhibits the equilibrative nucleoside transporter 1 (ENT1), leading to increased extracellular adenosine levels .
Cellular Effects
Ticagrelor sulphone affects various cell types and cellular processes. In platelets, it inhibits aggregation by blocking the P2Y12 receptor . In endothelial cells, it suppresses the NF-κB signaling pathway, reducing inflammation and promoting cell viability . Ticagrelor sulphone also enhances adenosine-mediated cardioprotective effects, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, ticagrelor sulphone exerts its effects by binding to the P2Y12 receptor on platelets, inhibiting ADP signaling and subsequent platelet activation . This binding is reversible and noncompetitive, allowing for a rapid onset and offset of action . Ticagrelor sulphone also inhibits ENT1, increasing extracellular adenosine levels and enhancing adenosine-mediated biological effects . These interactions lead to changes in gene expression and enzyme activity, contributing to its antiplatelet and cardioprotective properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ticagrelor sulphone change over time. It is rapidly absorbed and exhibits inherent activity without requiring metabolic activation . Over time, its inhibitory effects on platelet aggregation and inflammation remain consistent, but long-term use may lead to adverse effects such as bleeding tendency and dyspnea . The stability and degradation of ticagrelor sulphone in vitro and in vivo studies indicate that it maintains its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of ticagrelor sulphone vary with different dosages in animal models. Higher doses result in faster and stronger platelet suppression, while lower doses provide a more gradual effect . In canine models, ticagrelor sulphone enhances adenosine-mediated hyperemia responses in a dose-dependent manner . High doses may lead to toxic effects such as increased bleeding risk and kidney damage .
Metabolic Pathways
Ticagrelor sulphone is extensively metabolized by hepatic CYP3A enzymes, producing several metabolites, including the active metabolite AR-C124910XX . This metabolite contributes to its antiplatelet effects by inhibiting the P2Y12 receptor . The metabolic pathways involve interactions with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Ticagrelor sulphone is transported and distributed within cells and tissues through various mechanisms. It is a substrate and modulator of the P-glycoprotein transporter and the CYP3A4 enzyme . These interactions influence its localization and accumulation in different tissues, contributing to its pharmacokinetic profile . The absolute bioavailability of ticagrelor sulphone is estimated at 36%, with a steady-state volume of distribution of 88 L .
Subcellular Localization
The subcellular localization of ticagrelor sulphone affects its activity and function. It primarily localizes to the plasma membrane, where it interacts with the P2Y12 receptor . Additionally, it may localize to intracellular compartments involved in adenosine metabolism, such as the endoplasmic reticulum and mitochondria . These localizations are influenced by targeting signals and post-translational modifications, directing ticagrelor sulphone to specific compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor sulphone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolo-pyrimidine core: This step involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in the presence of ethylene glycol.
Construction of the triazole ring: The intermediate formed in the first step undergoes diazotization with a reagent such as resin-NO2 in a mixture of water and acetonitrile.
Introduction of the sulphone group: The final step involves the oxidation of the thioether group to a sulphone using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions
Industrial Production Methods
Industrial production of ticagrelor sulphone follows similar synthetic routes but is optimized for scalability and efficiency. Process optimization techniques, such as response surface methodology and one-pot reactions, are employed to maximize yield and minimize waste. Pilot-scale tests are conducted to ensure the feasibility and consistency of the improved process .
化学反応の分析
Types of Reactions
Ticagrelor sulphone undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulphone.
Reduction: Potential reduction of the sulphone group back to a thioether under specific conditions.
Substitution: Nucleophilic substitution reactions involving the sulphone group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethylene glycol.
Major Products
The major products formed from these reactions include ticagrelor sulphone and its reduced or substituted derivatives, depending on the reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
Clopidogrel: Another P2Y12 receptor antagonist used as an antiplatelet agent. Unlike ticagrelor sulphone, clopidogrel requires metabolic activation and irreversibly inhibits the P2Y12 receptor.
Prasugrel: A thienopyridine derivative that also inhibits the P2Y12 receptor but requires metabolic activation and has a longer duration of action compared to ticagrelor sulphone.
Ticagrelor: The parent compound of ticagrelor sulphone, which does not require metabolic activation and binds reversibly to the P2Y12 receptor
Uniqueness
Ticagrelor sulphone is unique due to the presence of the sulphone group, which may confer distinct pharmacological properties, such as enhanced binding affinity and selectivity for the P2Y12 receptor. This could potentially lead to improved efficacy and safety profiles compared to other P2Y12 receptor antagonists .
特性
IUPAC Name |
(1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-10-17(35-6-5-32)20(34)19(15)33)18-22(28-23)31(30-29-18)16-9-12(16)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIWICWAOCUWJD-FNOIDJSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC3C4=CC(=C(C=C4)F)F)NC5CC(C(C5O)O)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)




![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)







